molecular formula C4H9ClN4 B1369851 (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride CAS No. 215871-44-6

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No. B1369851
Key on ui cas rn: 215871-44-6
M. Wt: 148.59 g/mol
InChI Key: PCAPKYZAZDKQNQ-UHFFFAOYSA-N
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Patent
US06355798B1

Procedure details

A solution of 3-chloromethyl-1-methyl-1H-1,2,4-triazole (600 mg, 4.6 mmol) in aqueous ammonia (5 ml) was stirred and heated at 80° C. for 16 hours in a sealed tube. Upon cooling the volatiles were removed in vacuo (azeotroping with ethanol) to give the title compound (600 mg, 92%) as a colourless solid after drying under high vacuum. 1H NMR (250 MHz, d6-DMSO) δ 3.88 (3H, s), 4.04 (2H, s), 8.3 (3H, br s), 8.58 (1H, s).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[N:7]=[CH:6][N:5]([CH3:8])[N:4]=1.[NH3:9]>>[ClH:1].[CH3:8][N:5]1[CH:6]=[N:7][C:3]([CH2:2][NH2:9])=[N:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClCC1=NN(C=N1)C
Name
Quantity
5 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo (azeotroping with ethanol)

Outcomes

Product
Name
Type
product
Smiles
Cl.CN1N=C(N=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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